molecular formula C28H16ClF6N5O4 B15011000 3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15011000
M. Wt: 635.9 g/mol
InChI Key: XYKTVCXRPQVWOL-UHFFFAOYSA-N
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Description

3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both nitro and trifluoromethyl groups, for example, can enhance its biological activity and stability.

Properties

Molecular Formula

C28H16ClF6N5O4

Molecular Weight

635.9 g/mol

IUPAC Name

3-chloro-5-(4-methylphenyl)-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C28H16ClF6N5O4/c1-14-5-7-15(8-6-14)21-13-22(28(33,34)35)39-25(37-21)23(29)24(38-39)26(41)36-17-10-18(40(42)43)12-20(11-17)44-19-4-2-3-16(9-19)27(30,31)32/h2-13H,1H3,(H,36,41)

InChI Key

XYKTVCXRPQVWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=CC(=C5)C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

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